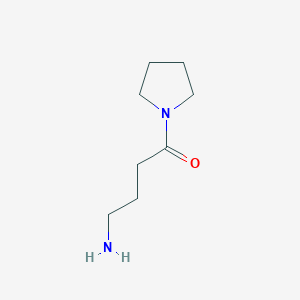

4-Amino-1-(pyrrolidin-1-yl)butan-1-one

Description

BenchChem offers high-quality 4-Amino-1-(pyrrolidin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-(pyrrolidin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

4-amino-1-pyrrolidin-1-ylbutan-1-one |

InChI |

InChI=1S/C8H16N2O/c9-5-3-4-8(11)10-6-1-2-7-10/h1-7,9H2 |

InChI Key |

PQXWFFNPZFYZAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)CCCN |

Origin of Product |

United States |

1-(4-aminobutyryl)pyrrolidine synonyms and IUPAC name

This is an in-depth technical guide on 1-(4-aminobutyryl)pyrrolidine , also known as GABA pyrrolidide .

Executive Summary

1-(4-aminobutyryl)pyrrolidine is a synthetic amide derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Structurally, it consists of a GABA backbone coupled to a pyrrolidine ring via an amide linkage. This compound represents a class of "GABA prodrugs" or "masked GABA" analogs designed to enhance blood-brain barrier (BBB) permeability by masking the polar carboxylic acid of GABA with a lipophilic pyrrolidine moiety.

This guide details its chemical identity, IUPAC nomenclature, structural properties, and synthetic methodologies. It serves researchers in medicinal chemistry and neuropharmacology.

Chemical Identity & Nomenclature

IUPAC Name

The systematic IUPAC name is derived by treating the pyrrolidine ring as the parent structure substituted at the nitrogen (position 1) by a 4-aminobutanoyl group.

-

Preferred IUPAC Name: 4-amino-1-(pyrrolidin-1-yl)butan-1-one

-

Systematic Alternative: 1-(4-aminobutanoyl)pyrrolidine

Synonyms & Identifiers

| Category | Identifier / Synonym |

| Common Names | GABA pyrrolidide; Pyrrolidide of GABA |

| Chemical Synonyms | 1-(4-Aminobutyryl)pyrrolidine; N-(4-Aminobutyryl)pyrrolidine; 4-Amino-N,N-tetramethylenebutanamide |

| Chemical Formula | C₈H₁₆N₂O |

| Molecular Weight | 156.23 g/mol |

| SMILES | NCCCC(=O)N1CCCC1 |

| InChI Key | (Predicted) RYYVLZOYLIZQLL-UHFFFAOYSA-N |

Structural Analysis

The molecule is an amide . It is distinct from Piracetam (2-oxo-1-pyrrolidineacetamide), which is a cyclic GABA derivative (lactam). In 1-(4-aminobutyryl)pyrrolidine, the GABA chain is linear and attached to the nitrogen of a saturated pyrrolidine ring.

-

Pharmacophore: The structure combines the neuroactive GABA chain with a pyrrolidine ring, a common scaffold in nootropics (racetams) and proline mimetics.

-

Lipophilicity: The pyrrolidine amide is significantly more lipophilic than the parent amino acid (GABA), potentially facilitating CNS entry.

Physicochemical Properties (Predicted)

| Property | Value (Predicted) | Context |

| LogP | ~0.2 - 0.5 | Moderately lipophilic; enhanced BBB permeability vs. GABA (LogP -2.3). |

| pKa (Amine) | ~10.5 | Basic primary amine; exists as a cation at physiological pH. |

| Solubility | High (Water/Ethanol) | Soluble in polar solvents due to the amine and amide functionality. |

| H-Bond Donors | 2 | Primary amine (-NH₂). |

| H-Bond Acceptors | 2 | Carbonyl oxygen and amine nitrogen. |

Synthesis & Methodology

The synthesis of 1-(4-aminobutyryl)pyrrolidine typically involves coupling a protected GABA derivative with pyrrolidine to prevent self-polymerization, followed by deprotection.

Synthetic Route A: Activated Ester Coupling

This method uses N-protected GABA (e.g., Boc-GABA) to ensure regioselectivity.

Protocol:

-

Activation: React N-Boc-GABA (4-[(tert-butoxycarbonyl)amino]butanoic acid) with a coupling agent (e.g., EDC·HCl, DCC) and HOBt in dichloromethane (DCM).

-

Coupling: Add Pyrrolidine (1.05 eq) and a base (DIPEA) to the activated ester. Stir at room temperature for 12–24 hours.

-

Workup: Wash with dilute HCl (to remove unreacted amine), NaHCO₃, and brine. Dry organic layer and concentrate to yield N-Boc-1-(4-aminobutyryl)pyrrolidine .

-

Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA) in DCM (1:4 v/v) or HCl in dioxane to remove the Boc group.

-

Isolation: Neutralize and extract the free base or isolate as the hydrochloride salt.

Synthetic Route B: Acyl Chloride Substitution

A more direct route using 4-chlorobutyryl chloride, followed by amination.

Protocol:

-

Acylation: React Pyrrolidine with 4-chlorobutyryl chloride in the presence of triethylamine (TEA) at 0°C to form 1-(4-chlorobutyryl)pyrrolidine .

-

Amination (Gabriel Synthesis): React the chloro-intermediate with Potassium Phthalimide in DMF at 80°C.

-

Hydrazinolysis: Treat the phthalimide intermediate with Hydrazine hydrate in refluxing ethanol to release the primary amine.

Visualization of Synthesis Pathway

Caption: Figure 1. Synthetic pathway via N-Boc-GABA coupling and deprotection.

Pharmacological Context

Mechanism of Action (Theoretical)

-

Prodrug Activity: Upon entering the systemic circulation or crossing the BBB, the amide bond may be hydrolyzed by amidases, releasing free GABA and Pyrrolidine .

-

GABA-B Agonism: Some GABA amides retain affinity for GABA-B receptors, though typically with lower potency than GABA itself.

-

Pyrrolidine Component: Pyrrolidine itself is a secondary amine found in many bioactive compounds (e.g., racetams, nicotine).[1][2] It may modulate the pharmacokinetic profile of the GABA moiety.

Comparison to Related Compounds

| Compound | Structure | Relationship to GABA |

| 1-(4-aminobutyryl)pyrrolidine | Linear GABA amide | Direct Amide Prodrug |

| Piracetam | Cyclic GABA lactam (2-pyrrolidone) | Cyclic derivative (Racetam) |

| Picamilon | Nicotinoyl-GABA | Amide prodrug (N-terminus) |

| Vigabatrin | Vinyl-GABA | Irreversible GABA-T inhibitor |

References

-

PubChem. Compound Summary for GABA Derivatives. National Library of Medicine. Available at: [Link]

- IUPAC.Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

- Gante, J. (1989). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition. (Methodology for peptide/amide coupling).

Sources

Novel GABA analogs containing pyrrolidine ring

Technical Guide: Novel GABA Analogs Containing the Pyrrolidine Ring

Executive Summary

This technical guide provides a comprehensive framework for the development of novel

The primary focus of this guide is the class of 2-substituted pyrrolidine-2-yl-acetic acid derivatives . These compounds have emerged as potent, subtype-selective inhibitors of GABA transporters (GAT-1, GAT-3, and GAT-4), offering new therapeutic avenues for epilepsy and neuropathic pain by modulating synaptic GABA levels.

Chemical Design & Rationale

The Pyrrolidine Advantage

The design of GABA analogs hinges on bioisosterism and conformational restriction. Linear GABA is highly flexible, leading to promiscuous binding and rapid metabolic degradation by GABA transaminase (GABA-AT).

-

Entropic Benefit: Incorporating the nitrogen and the

-carbon of GABA into a 5-membered pyrrolidine ring reduces the entropic penalty of binding to the transporter. -

Pharmacophore Alignment: The pyrrolidine ring locks the distance between the basic amine and the acidic carboxylate, mimicking the "active" conformation required for GAT recognition.

-

Lipophilicity: The saturated ring increases logP compared to the zwitterionic linear amino acid, facilitating passive diffusion across the BBB.

Structure-Activity Relationship (SAR)

Recent studies, particularly those involving pyrrolidine-2-yl-acetic acid scaffolds, have established critical SAR rules:

| Structural Domain | Modification | Effect on Potency/Selectivity |

| Core Ring | Pyrrolidine-2-acetic acid (Homoproline) | Essential scaffold. Extends the carbon chain by one unit compared to proline, aligning with the GABA backbone. |

| N-Substitution | Lipophilic Arylalkyl groups (e.g., diphenylbutenyl, trityl ethers) | Critical Driver. Large lipophilic groups target the allosteric hydrophobic pocket of GAT, increasing affinity by 100-1000x. |

| C-2 Position | Hydroxylation (2-OH) | Enhances potency at mGAT1 (e.g., Compound rac-(u)-13c). |

| C-4 Position | Stereochemistry ((4R) vs (4S)) | (4R)-configuration is often crucial for GAT-3 selectivity.[1][2] |

Experimental Protocols

Synthesis of N-Substituted Pyrrolidine-2-acetic Acids

Objective: Synthesize a lipophilic GAT-1 inhibitor starting from L-Proline homologs.

Reagents:

-

Starting Material: Pyrrolidin-2-yl-acetic acid (Homoproline) HCl salt.

-

Alkylating Agent: 4-bromo-1,1-diphenyl-1-butene (or equivalent lipophilic halide).

-

Base: Potassium Carbonate (

). -

Solvent: Acetonitrile (ACN).

Step-by-Step Methodology:

-

Preparation of Free Base:

-

Dissolve 1.0 eq of pyrrolidin-2-yl-acetic acid HCl in minimal methanol.

-

Add 2.2 eq of

and stir for 30 min to liberate the amine and form the carboxylate salt. -

Evaporate solvent and re-suspend in anhydrous ACN.

-

-

N-Alkylation:

-

To the suspension in ACN, add 1.1 eq of the alkylating agent (e.g., 4-bromo-1,1-diphenyl-1-butene).

-

Add a catalytic amount of Potassium Iodide (KI) to accelerate the Finkelstein reaction.

-

Reflux: Heat the mixture to 80°C under nitrogen atmosphere for 12–18 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

-

Work-up:

-

Cool to room temperature and filter off inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in water and adjust pH to ~4.0 with 1N HCl.

-

Extract with Ethyl Acetate (3x).

-

-

Purification:

-

Dry combined organic layers over

. -

Purify via Flash Column Chromatography (Silica gel, gradient elution DCM -> 5% MeOH in DCM).

-

Validation: Verify structure via

-NMR and LC-MS (Target Mass: M+1 peak).

-

MS-Based Marker Binding Assay (GAT Affinity)

Rationale: Traditional radioligand assays (

Protocol:

-

Membrane Preparation:

-

Harvest HEK293 cells stably expressing hGAT-1.

-

Homogenize in binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Centrifuge (40,000 x g, 20 min) and resuspend pellets.

-

-

Incubation:

-

Total Binding: Mix membrane suspension (50

g protein) + Marker (NO-711, 10 nM) + Solvent (Control). -

Non-Specific Binding: Add excess Tiagabine (100

M). -

Test: Add novel pyrrolidine analog (concentration range

to -

Incubate at 25°C for 60 minutes.

-

-

Separation & Quantification:

-

Filter through GF/C glass fiber filters using a cell harvester.

-

Elution: Denature filters in methanol to release bound NO-711.

-

Analysis: Inject eluate into LC-MS/MS. Monitor transition for NO-711 (e.g., precursor -> fragment ion).

-

-

Data Analysis:

-

Calculate

using non-linear regression (GraphPad Prism). -

Convert to

using the Cheng-Prusoff equation:

-

Visualization & Logic

Chemical Design Strategy

Figure 1: Evolution from linear GABA to high-affinity pyrrolidine analogs. The pyrrolidine ring reduces entropic cost, while N-substitution targets the transporter's hydrophobic pocket.

Synthesis Workflow (N-Alkylation)

Figure 2: Synthetic pathway for generating N-substituted pyrrolidine-2-acetic acid derivatives from L-Proline.

Mechanism of Action: Synaptic Regulation

Figure 3: Mechanism of Action. The analog blocks GAT-1, preventing GABA reuptake and increasing synaptic GABA concentrations to enhance inhibitory signaling.

Key Data Summary

Table 1: Comparative Potency of Pyrrolidine Analogs at GAT Subtypes (Data synthesized from Wanner et al. and related SAR studies)

| Compound ID | Structure Description | hGAT-1 ( | mGAT-4 ( | Selectivity |

| GABA | Linear endogenous ligand | ~5.0 | ~5.0 | Non-selective |

| Tiagabine | Nipecotic acid derivative (Standard) | 7.6 | < 5.0 | GAT-1 Selective |

| rac-(u)-13c | 2-OH-pyrrolidine-2-acetic acid deriv.[3][4] | 6.14 | 5.67 | Balanced |

| rac-(u)-13d | Trityl-ether N-substituent | 5.2 | High | GAT-4 Selective |

Note: High

References

-

Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Source: Bioorganic & Medicinal Chemistry (2015). URL:[Link][3]

-

Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. Source: European Journal of Medicinal Chemistry (2005).[2] URL:[Link]

-

New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. Source: European Journal of Medicinal Chemistry (2006).[5] URL:[Link]

-

MS Binding Assays for GAT-1.

values for compounds 13c/13d.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document: Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. (CHEMBL3396951) - ChEMBL [ebi.ac.uk]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-1-(pyrrolidin-1-yl)butan-1-one: Synthesis, Characterization, and Biological Significance

This technical guide provides a comprehensive overview of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one, a compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its synthesis, physicochemical properties, and its role as a synthetic cathinone analog, offering field-proven insights into its biological mechanism of action.

Introduction

4-Amino-1-(pyrrolidin-1-yl)butan-1-one is a synthetic compound featuring a pyrrolidinone moiety. The pyrrolidinone core is a privileged scaffold in modern medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1] This five-membered lactam structure is present in numerous biologically active natural products and FDA-approved drugs.[1] The pyrrolidine motif, a saturated five-membered nitrogen heterocycle, is also a cornerstone in drug discovery, often enhancing aqueous solubility and providing key interactions with biological targets.[2][3]

While a specific CAS number for the free base of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one is not consistently indexed, its dihydrochloride salt is recognized in chemical databases, confirming its identity as a distinct chemical entity.[4] Structurally, it belongs to the class of synthetic cathinones, which are β-keto phenethylamines known for their psychostimulant properties.[3] Analogs of this compound, such as pyrovalerone, are known to act as monoamine uptake inhibitors.

Physicochemical Properties

The physicochemical properties of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one are crucial for understanding its behavior in biological systems and for developing analytical methods. The following table summarizes its key computed properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O | PubChem |

| Molecular Weight | 156.23 g/mol | PubChem |

| XLogP3 | -0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Synthesis of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one

The synthesis of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one can be approached through several strategic routes. A common method involves the use of a protected 4-aminobutanoic acid derivative, which is then coupled with pyrrolidine, followed by deprotection. This multi-step approach allows for the controlled formation of the target molecule.

Synthetic Workflow

Caption: General synthetic workflow for 4-Amino-1-(pyrrolidin-1-yl)butan-1-one.

Experimental Protocol

Step 1: Synthesis of tert-butyl (4-oxobutyl)carbamate (Boc-protected 4-aminobutanoic acid)

-

To a solution of 4-aminobutanoic acid (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium hydroxide (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Acidify the aqueous residue with 1N HCl to a pH of 2-3.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Boc-protected 4-aminobutanoic acid as a white solid.

Step 2: Synthesis of tert-butyl (4-oxo-4-(pyrrolidin-1-yl)butyl)carbamate

-

Dissolve the Boc-protected 4-aminobutanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add pyrrolidine (1.2 equivalents) and stir at room temperature overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain the Boc-protected coupled product.

Step 3: Synthesis of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one (Final Product)

-

Dissolve the tert-butyl (4-oxo-4-(pyrrolidin-1-yl)butyl)carbamate (1 equivalent) in DCM.

-

Add trifluoroacetic acid (TFA) (10 equivalents) or a saturated solution of HCl in diethyl ether.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Remove the solvent and excess acid under reduced pressure.

-

If the hydrochloride salt is desired, triturate the residue with diethyl ether to induce precipitation. Filter and dry the solid.

-

For the free base, neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with an appropriate organic solvent. Dry the organic layer and remove the solvent to yield the final product.

Biological Activity and Mechanism of Action

4-Amino-1-(pyrrolidin-1-yl)butan-1-one, as a synthetic cathinone, is presumed to exert its biological effects by interacting with monoamine transporters. These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of neurotransmitters from the synaptic cleft.

Pyrrolidine-containing cathinones often act as potent transporter inhibitors, blocking the reuptake of neurotransmitters and thereby increasing their concentration in the synapse. This leads to enhanced downstream signaling and is the basis for their stimulant effects.

Signaling Pathway Diagram

Caption: Inhibition of the dopamine transporter (DAT) by 4-Amino-1-(pyrrolidin-1-yl)butan-1-one.

Analytical Characterization

The structural elucidation and purity assessment of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one are critical for its use in research and development. A combination of analytical techniques is employed for comprehensive characterization.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the pyrrolidine ring, the aliphatic butane chain, and the terminal amine group. The chemical shifts and coupling patterns would confirm the connectivity of the molecule. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the pyrrolidine ring, and the carbons of the butane chain. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely show cleavage adjacent to the carbonyl group and the pyrrolidine ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aliphatic groups, and a strong C=O stretching of the ketone. |

Safety and Handling

As a research chemical with potential psychoactive properties, 4-Amino-1-(pyrrolidin-1-yl)butan-1-one should be handled with appropriate safety precautions. Use in a well-ventilated fume hood is recommended. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

4-Amino-1-(pyrrolidin-1-yl)butan-1-one represents a valuable molecular scaffold for the exploration of novel therapeutics, particularly those targeting the central nervous system. Its synthesis, while requiring careful control of protecting groups and coupling reactions, is achievable through established organic chemistry methodologies. Understanding its biological mechanism as a monoamine transporter inhibitor provides a strong foundation for its application in drug discovery programs. This guide serves as a foundational resource for researchers, providing both the theoretical framework and practical insights necessary for working with this compound.

References

-

PubChem. 4-amino-1-(pyrrolidin-1-yl)butan-1-one dihydrochloride. Available from: [Link]

-

PubChemLite. 4-amino-1-(pyrrolidin-1-yl)butan-1-one dihydrochloride (C8H16N2O). Available from: [Link]

-

MDPI. Synthetic Cathinones. Available from: [Link]

Sources

- 1. 4-(Pyrrolidin-1-yl)butan-1-amine | C8H18N2 | CID 2762762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1591627-23-4|4-Amino-1-(2-(m-tolyl)pyrrolidin-1-yl)butan-1-one hydrochloride|BLD Pharm [bldpharm.com]

- 3. 4-Amino-1-(piperidin-1-YL)butan-1-one | C9H18N2O | CID 12835722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-amino-1-(pyrrolidin-1-yl)butan-1-one dihydrochloride (C8H16N2O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 4-amino-1-(pyrrolidin-1-yl)butan-1-one

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature, governed by complex cellular and molecular systems, restricts the passage of most small molecules from the systemic circulation into the brain. This guide provides a comprehensive technical framework for evaluating the BBB permeability of a novel compound, 4-amino-1-(pyrrolidin-1-yl)butan-1-one. As no experimental data for this specific molecule is publicly available, this document will leverage in silico predictive models to estimate its physicochemical properties and then detail a tiered approach of in vitro and in vivo methodologies to empirically determine its ability to cross the BBB. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of CNS drug candidates.

Introduction: The Blood-Brain Barrier Imperative in CNS Drug Discovery

The blood-brain barrier is a dynamic and complex interface between the peripheral circulation and the central nervous system.[1] It is composed of endothelial cells, which are interconnected by tight junctions, and is further supported by pericytes and astrocytes.[1] This unique architecture severely limits paracellular transport, forcing most molecules to traverse the endothelial cells via transcellular pathways.[1] The success of a CNS drug candidate is critically dependent on its ability to permeate this barrier in sufficient concentrations to elicit a therapeutic effect.

This guide focuses on a specific molecule of interest: 4-amino-1-(pyrrolidin-1-yl)butan-1-one. Understanding its potential to cross the BBB is a crucial first step in evaluating its viability as a CNS-active agent.

Chemical Structure of 4-amino-1-(pyrrolidin-1-yl)butan-1-one:

Physicochemical Properties: The Blueprint for BBB Penetration

The ability of a small molecule to passively diffuse across the BBB is largely dictated by its physicochemical properties. Key parameters include:

-

Lipophilicity (logP): A measure of a compound's partitioning between an oily and an aqueous phase. A moderate logP is generally favored for BBB penetration.

-

Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily.

-

Polar Surface Area (PSA): A calculation of the surface area of polar atoms in a molecule. Lower PSA is generally associated with better BBB permeability.[2]

-

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a molecule's interaction with the aqueous environment and the lipid membrane.

-

Ionization State (pKa): The charge of a molecule at physiological pH (7.4) significantly impacts its ability to cross the lipid membranes of the BBB.

As there is no experimental data for 4-amino-1-(pyrrolidin-1-yl)butan-1-one, its physicochemical properties have been predicted using a consensus of well-established in silico tools.[3][4][5]

Table 1: Predicted Physicochemical Properties of 4-amino-1-(pyrrolidin-1-yl)butan-1-one

| Property | Predicted Value | Implication for BBB Permeability |

| Molecular Weight ( g/mol ) | 156.22 | Favorable (typically < 400-500 g/mol ) |

| logP | -0.2 to 0.5 | Borderline; lower end of the optimal range |

| Polar Surface Area (Ų) | 45-55 | Favorable (typically < 60-90 Ų) |

| Hydrogen Bond Donors | 1 | Favorable (typically ≤ 3) |

| Hydrogen Bond Acceptors | 2 | Favorable (typically ≤ 7) |

| Most Basic pKa | 9.5 - 10.5 | Likely to be significantly protonated at pH 7.4 |

Analysis of Predicted Properties: Based on these in silico predictions, 4-amino-1-(pyrrolidin-1-yl)butan-1-one possesses several characteristics that are generally favorable for BBB penetration, including a low molecular weight and a suitable polar surface area. However, its predicted low logP and high basic pKa suggest that the molecule will be highly polar and predominantly ionized at physiological pH. This high degree of ionization is a significant potential impediment to passive diffusion across the BBB.

In Silico Prediction of BBB Permeability: A First Look

In silico models provide a rapid and cost-effective initial assessment of a compound's likely BBB permeability.[6] These models utilize quantitative structure-activity relationship (QSAR) algorithms that have been trained on large datasets of compounds with known BBB permeability.[7]

Caption: Workflow for in silico prediction of BBB permeability.

Prediction for 4-amino-1-(pyrrolidin-1-yl)butan-1-one:

Based on its predicted physicochemical properties, particularly its high polarity and ionization state, most in silico models would likely predict 4-amino-1-(pyrrolidin-1-yl)butan-1-one to have low to moderate BBB permeability . The BOILED-Egg model, a widely used predictive tool, would likely place this compound in the region of high water solubility and low passive absorption.[2]

In Vitro Assessment of BBB Permeability: Mimicking the Barrier

In vitro models provide a more direct, albeit simplified, measure of a compound's ability to cross a cell monolayer that mimics the BBB.[8] These assays are crucial for validating in silico predictions and for providing quantitative permeability data.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method that assesses a compound's ability to passively diffuse across an artificial lipid membrane.[9] This provides a measure of a compound's transcellular permeability in the absence of active transporters.

Protocol for PAMPA-BBB Assay:

-

Preparation of the Donor Plate: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane. The test compound is dissolved in a buffer at a known concentration and added to the wells of the donor plate.

-

Assembly of the Assay System: An acceptor plate containing a buffer solution is placed in contact with the donor plate, such that the artificial membrane separates the two compartments.

-

Incubation: The assembled plates are incubated for a defined period (e.g., 4-16 hours) to allow for the diffusion of the compound from the donor to the acceptor compartment.

-

Quantification: The concentration of the test compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

-

Calculation of Permeability (Pe): The effective permeability is calculated using the following equation:

Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D_initial] is the initial concentration in the donor well.

Cell-Based Transwell Assays

Cell-based assays utilize a monolayer of brain endothelial cells grown on a semi-permeable membrane in a Transwell® system to more closely mimic the in vivo BBB.[10] These models can incorporate the influence of tight junctions and, in more complex co-culture systems, the effects of astrocytes and pericytes.[11]

Caption: Workflow for in vitro cell-based BBB permeability assessment.

Protocol for Cell-Based Transwell Assay:

-

Cell Culture: Primary brain microvascular endothelial cells or a suitable cell line (e.g., bEnd.3) are seeded onto the porous membrane of Transwell® inserts. For co-culture models, astrocytes and/or pericytes are cultured on the underside of the insert or in the bottom of the well.[3]

-

Monolayer Integrity Assessment: The formation of a tight monolayer is monitored by measuring the transendothelial electrical resistance (TEER).[10]

-

Permeability Assay: The test compound is added to the apical (luminal) chamber. At various time points, samples are collected from both the apical and basolateral (abluminal) chambers.

-

Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula:

Where dQ/dt is the rate of compound appearance in the acceptor chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

In Vivo Assessment: The Gold Standard

In vivo studies in animal models provide the most definitive assessment of a compound's BBB permeability, as they account for all the physiological factors that are absent in in vitro and in silico models, such as plasma protein binding, metabolism, and active transport.

Caption: Workflow for in vivo assessment of BBB permeability.

Protocol for In Vivo Brain-to-Plasma Ratio (Kp) Determination:

-

Animal Model: The test compound is administered to a suitable animal model, typically mice or rats, via a relevant route (e.g., intravenous bolus or infusion, or oral gavage).

-

Sample Collection: At a predetermined time point (or over a time course), blood samples are collected. The animals are then euthanized, and the brains are rapidly harvested.

-

Sample Processing: Blood is processed to obtain plasma. The brain tissue is homogenized.

-

Quantification: The concentration of the test compound in the plasma and brain homogenate is determined using LC-MS/MS.

-

Calculation of Kp: The brain-to-plasma concentration ratio (Kp) is calculated as:

Where C_brain is the concentration of the compound in the brain and C_plasma is the concentration in the plasma.

Synthesis and Conclusion

The comprehensive evaluation of the BBB permeability of 4-amino-1-(pyrrolidin-1-yl)butan-1-one requires a multi-faceted approach. In silico predictions suggest that while the molecule possesses some favorable characteristics for BBB penetration, its high polarity and ionization at physiological pH are likely to be significant hurdles.

The proposed tiered experimental approach, starting with the high-throughput PAMPA assay to assess passive diffusion, followed by more physiologically relevant cell-based Transwell assays, and culminating in definitive in vivo studies, will provide a robust and reliable assessment of the compound's ability to enter the CNS. The data generated from these studies will be critical in determining the future development path of 4-amino-1-(pyrrolidin-1-yl)butan-1-one as a potential therapeutic agent for CNS disorders. Should passive permeability be found to be low, further investigation into the possibility of carrier-mediated transport would be a logical next step.

References

-

Virtual Computational Chemistry Laboratory. (n.d.). VCCLAB. Retrieved February 27, 2026, from [Link]

-

ACD/Labs. (n.d.). Percepta. Retrieved February 27, 2026, from [Link]

-

Molinspiration. (n.d.). Molinspiration Cheminformatics. Retrieved February 27, 2026, from [Link]

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved February 27, 2026, from [Link]

-

SwissADME. (n.d.). SwissADME. Retrieved February 27, 2026, from [Link]

- Naik, P., & Cucullo, L. (2012). In vitro blood–brain barrier models: current and prospective technologies. Journal of pharmaceutical sciences, 101(4), 1337-1354.

-

PubChem. (n.d.). 4-amino-1-(pyrrolidin-1-yl)butan-1-one dihydrochloride. Retrieved February 27, 2026, from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). ALOGPS 2.1. Retrieved February 27, 2026, from [Link]

-

ACD/Labs. (n.d.). PhysChem Suite. Retrieved February 27, 2026, from [Link]

-

SwissADME. (2023). Swiss ADME Predictions of Phytoconstituents Present in Ocimum sanctum Linn. Retrieved February 27, 2026, from [Link]

- Tetko, I. V., Gasteiger, J., Todeschini, R., Mauri, A., Livingstone, D., Ertl, P., ... & Zefirov, N. S. (2005). Virtual computational chemistry laboratory–design and description. Journal of computer-aided molecular design, 19(6), 453-463.

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.

-

Molecular Modelling Group. (n.d.). SwissDrugDesign. Retrieved February 27, 2026, from [Link]

-

ACD/Labs. (2012, April 25). Percepta - In Silico Predictors for Physicochemical Properties [Video]. YouTube. [Link]...

-

Virtual Computational Chemistry Laboratory. (n.d.). Software. Retrieved February 27, 2026, from [Link]

- Daneman, R., & Prat, A. (2015). The blood–brain barrier. Cold Spring Harbor perspectives in biology, 7(1), a020412.

- Helms, H. C., Abbott, N. J., Burek, M., Cecchelli, R., Couraud, P. O., Deli, M. A., ... & Weksler, B. (2016). In vitro models of the blood-brain barrier: an overview of commonly used brain endothelial cell culture models and their characterization. Journal of cerebral blood flow & metabolism, 36(5), 862-890.

-

ChemAxon. (n.d.). Solubility prediction. Retrieved February 27, 2026, from [Link]

-

ACD/Labs. (n.d.). ADME Boxes. Retrieved February 27, 2026, from [Link]

-

Oxford Protein Informatics Group. (2016, September 26). Physical-chemical property predictors as command line tools. Retrieved February 27, 2026, from [Link]

-

Molinspiration. (n.d.). Molinspiration Cheminformatics. Retrieved February 27, 2026, from [Link]

-

Molinspiration. (n.d.). Calculation of molecular properties. Retrieved February 27, 2026, from [Link]

- Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood–brain barrier. European journal of medicinal chemistry, 38(3), 223-232.

- Youdim, M. B., Avramovich, A., & Fridkin, M. (2003). The use of the Caco-2 cell culture and parallel artificial membrane permeability assay (PAMPA) models for the in vitro assessment of oral drug absorption and blood-brain barrier permeability. Current pharmaceutical design, 9(21), 1627-1633.

-

Cambridge MedChem Consulting. (n.d.). Calculating Physiochemical Properties. Retrieved February 27, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 3. Virtual Computational Chemistry Laboratory [vcclab.org]

- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molinspiration Cheminformatics [molinspiration.com]

- 6. Molecular Modelling Group [molecular-modelling.ch]

- 7. Physical-chemical property predictors as command line tools | Oxford Protein Informatics Group [blopig.com]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. chemaxon.com [chemaxon.com]

- 11. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

Metabolic Stability of GABA Amides in Plasma: A Technical Guide for CNS Prodrug Development

Executive Summary

The delivery of Gamma-aminobutyric acid (GABA) to the Central Nervous System (CNS) is historically challenged by its zwitterionic character and poor Blood-Brain Barrier (BBB) permeability.[1] While esterification is a common prodrug strategy, it frequently fails due to rapid hydrolysis by ubiquitous plasma esterases (e.g., butyrylcholinesterase).

GABA amides (N-substituted GABA derivatives) represent a superior structural class, leveraging the high resonance stability of the amide bond to resist plasma hydrolysis. This stability allows the prodrug to circulate intact, cross the BBB via passive diffusion or specific transport, and undergo site-specific bioactivation within the CNS. This guide details the mechanistic basis of this stability, the enzymology involved, and provides a validated protocol for assessing metabolic stability in plasma.

Part 1: Mechanistic Rationale & Enzymology

The Amide Advantage: Chemical Stability

The core advantage of GABA amides over esters lies in the fundamental chemistry of the carbonyl bond.

-

Resonance Stabilization: The nitrogen atom in an amide donates its lone pair to the carbonyl carbon more effectively than the oxygen in an ester. This creates significant double-bond character (

), rendering the carbonyl carbon less electrophilic and more resistant to nucleophilic attack by water or catalytic serine residues in enzymes. -

Leaving Group Basicity: In hydrolysis, the leaving group for an amide is an amine (

,

Plasma Enzymology: The "Silent" Zone

Plasma is rich in hydrolytic enzymes, but their substrate specificity favors esters.

-

Butyrylcholinesterase (BChE) & Carboxylesterases (CES): These are the dominant plasma hydrolases. They rapidly cleave GABA esters (e.g., ethyl-GABA), often rendering them ineffective as CNS prodrugs because the active parent is released before reaching the BBB.

-

Plasma Amidases: Activity is low to negligible for most N-substituted GABA analogs. Significant amidase activity (e.g., Fatty Acid Amide Hydrolase - FAAH, or specific nicotinamidases) is typically localized intracellularly in the liver or brain tissues.

-

Therapeutic Window: This differential distribution creates a "metabolic quiet zone" in the plasma, allowing the GABA amide to function as a circulating reservoir.

Case Study: Picamilon (N-nicotinoyl-GABA)

Picamilon serves as the archetype for this class.

-

Structure: Niacin (Vitamin B3) linked to GABA via an amide bond.

-

PK Profile: Unlike GABA esters, Picamilon exhibits linear pharmacokinetics with a plasma half-life of 1–2 hours in humans, indicating resistance to rapid plasma hydrolysis.

-

Bioactivation: It crosses the BBB intact. Once in the CNS, it is hydrolyzed (likely by nicotinamidases or general amidases) into two active metabolites: GABA (inhibitory neurotransmitter) and Niacin (vasodilator).[2]

Part 2: Visualization of Pathways

Diagram 1: The "Trojan Horse" Mechanism

This diagram illustrates the differential stability required for successful CNS delivery of GABA amides.

Caption: Differential metabolic fate of GABA amides.[3] Stability in plasma (left) allows BBB penetration (center) followed by specific bioactivation in the CNS (right).[4]

Part 3: Experimental Protocol (Plasma Stability Assay)

Objective: Determine the intrinsic clearance (

Materials

-

Matrix: Pooled Human/Rat Plasma (Sodium Heparin or EDTA). Note: Avoid citrate if calcium-dependent enzymes are suspected, though less relevant for amides.

-

Test Compound: GABA Amide (10 mM stock in DMSO).

-

Controls:

-

Positive Control (Unstable): Propantheline or Procaine (rapid ester hydrolysis).

-

Negative Control (Stable): Warfarin or Fluconazole.

-

-

Internal Standard (IS): Deuterated GABA (

-GABA) or Tolbutamide.

Workflow Diagram

Caption: Step-by-step workflow for determining metabolic stability of GABA amides in plasma.

Step-by-Step Methodology

-

Pre-Incubation: Thaw plasma and pre-warm a 96-well plate or microtubes to 37°C in a water bath or orbital shaker.

-

Spiking (T=0 start): Add the test compound to the plasma to achieve a final concentration of 1 µM .

-

Critical: Keep organic solvent (DMSO) concentration

to avoid inhibiting plasma enzymes or precipitating proteins prematurely.

-

-

Sampling: At designated time points (0, 15, 30, 60, 120, 240 min), remove a 50 µL aliquot of the reaction mixture.

-

Quenching: Immediately transfer the aliquot into a plate containing 200 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard.

-

Why ACN? It precipitates plasma proteins (stopping enzyme activity) and extracts the analyte.

-

-

Processing: Vortex for 10 minutes, then centrifuge at 4,000g for 15 minutes at 4°C.

-

Analysis: Transfer 100 µL of the supernatant to a fresh plate. Inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions (Guideline)

Since GABA amides are polar, standard C18 columns may result in poor retention (eluting in the void volume).

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Phenomenex Luna Omega Polar C18).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate for pH control).

-

B: 0.1% Formic Acid in Acetonitrile.[5]

-

-

Ionization: ESI Positive Mode (Amides protonate readily).

Part 4: Data Analysis & Interpretation[6]

Calculation of Stability Parameters

Plot the natural logarithm (

1. Elimination Rate Constant (

2. Half-life (

3. In Vitro Intrinsic Clearance (

-

= Incubation volume (

- = Amount of protein in incubation (mg)

Interpretation Table

| Parameter | High Stability (Ideal for GABA Amide) | Low Stability (Likely Ester-like) | Implication |

| % Remaining (2h) | > 85% | < 50% | High stability suggests resistance to BChE/CES. |

| Half-life ( | > 240 min | < 30 min | Short |

| Species Diff. | Rat | Rat << Human | Rodent plasma often has higher esterase activity; amides usually show less inter-species variance than esters. |

References

-

GABA Prodrug Strategies: Prodrugs and their activation mechanisms for brain drug delivery. (2025).[6] Royal Society of Chemistry.

-

Picamilon Pharmacology: Picamilon - Wikipedia. (Pharmacokinetics and hydrolysis data).

-

Amide vs. Ester Hydrolysis: Ester to amide substitution improves selectivity, efficacy and kinetic behavior. (2016). European Journal of Pharmacology.

-

LC-MS/MS Protocol: Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (2021). NIH/PubMed Central.

-

Plasma GABA Stability: Stability of plasma GABA at four-year follow-up in patients with primary unipolar depression. (NIH).

Sources

- 1. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picamilon - Wikipedia [en.wikipedia.org]

- 3. Gamma-Aminobutyric Acid (GABA) Avoids Deterioration of Transport Water Quality, Regulates Plasma Biochemical Indices, Energy Metabolism, and Antioxidant Capacity of Tawny Puffer (Takifugui flavidus) under Transport Stress [mdpi.com]

- 4. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]

- 5. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: High-Efficiency Synthesis of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one (GABA-Pyrrolidine)

Executive Summary

This application note details the optimized protocol for the amide coupling of 4-aminobutanoic acid (GABA) and pyrrolidine . Unlike standard peptide couplings, this reaction presents a specific thermodynamic trap: the rapid intramolecular cyclization of activated GABA into 2-pyrrolidone (γ-butyrolactam) .

Direct coupling of unprotected GABA is chemically non-viable due to this competing 5-exo-trig cyclization, which kinetically outcompetes the intermolecular reaction with pyrrolidine. This guide establishes a Protection-Activation-Deprotection (PAD) strategy using tert-butyloxycarbonyl (Boc) protection to sterically and electronically inhibit lactamization, ensuring high yields of the linear amide product.

Strategic Analysis & Chemistry

The "Lactam Trap" (Why Direct Coupling Fails)

When the carboxylic acid of GABA is activated (e.g., by EDC or HATU) without protecting the amine, the molecule possesses both a nucleophile (

-

Intramolecular Reaction: Formation of a 5-membered lactam ring. Entropy favors this process significantly.

-

Intermolecular Reaction: Attack by external pyrrolidine.

-

Result: Without protection, the major product is 2-pyrrolidone, not the desired GABA-amide.

The Solution: N-Boc Protection Strategy

We utilize the Boc group to mask the nucleophilicity of the GABA amine.

-

Protection: Convert GABA to Boc-GABA-OH .

-

Coupling: React Boc-GABA-OH with Pyrrolidine using EDC/HOBt (Standard) or T3P (Scalable).

-

Deprotection: Removal of Boc to yield GABA-Pyrrolidine .

Reaction Pathway Diagram

The following flowchart illustrates the critical path and the prevention of the lactam side-product.

Figure 1: Synthetic pathway contrasting the failure of direct activation (Red) with the success of the Boc-protection route (Green).

Detailed Experimental Protocols

Phase 1: Preparation of Boc-GABA-OH

Note: While Boc-GABA-OH is commercially available, in-house synthesis is cost-effective for large-scale applications.

Reagents:

-

4-Aminobutanoic acid (GABA)

-

Di-tert-butyl dicarbonate (

) -

Sodium Hydroxide (NaOH)

-

1,4-Dioxane/Water

Procedure:

-

Dissolve GABA (10.3 g, 100 mmol) in 100 mL of 1N NaOH and 50 mL of 1,4-dioxane.

-

Cool the solution to 0°C in an ice bath.

-

Add

(24.0 g, 110 mmol) dropwise over 30 minutes. -

Allow the mixture to warm to room temperature (RT) and stir overnight (12-16 h).

-

Workup: Wash the aqueous solution with diethyl ether (

mL) to remove unreacted -

Acidify the aqueous layer to pH 2-3 using 1N HCl (careful: gas evolution).

-

Extract with Ethyl Acetate (

mL). -

Dry combined organics over

, filter, and concentrate in vacuo. -

Yield: Expect ~90-95% of a white solid or viscous oil.

Phase 2: Amide Coupling (The Critical Step)

Choice of Reagent: This protocol uses EDC.HCl / HOBt .

-

Why? EDC (carbodiimide) forms a water-soluble urea byproduct, simplifying purification. HOBt suppresses racemization (not an issue here) but critically prevents the formation of unreactive

-acylurea side products.

Reagents:

-

Boc-GABA-OH (from Phase 1)

-

Pyrrolidine (Secondary amine)[1]

-

EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Dichloromethane (DCM) (Anhydrous)[3]

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask under Nitrogen atmosphere, dissolve Boc-GABA-OH (2.03 g, 10.0 mmol) in anhydrous DCM (40 mL).

-

Activation: Add HOBt (1.53 g, 10.0 mmol) and EDC.HCl (2.11 g, 11.0 mmol).

-

Base Addition: Add DIPEA (3.5 mL, 20.0 mmol). Stir at 0°C for 15 minutes to allow formation of the active ester.

-

Coupling: Add Pyrrolidine (0.91 mL, 11.0 mmol) dropwise.

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Checkpoint: Monitor by TLC (5% MeOH in DCM). The acidic starting material spot should disappear.

-

-

Workup (The "Wash" Cycle):

-

Dilute reaction with 50 mL DCM.[3]

-

Wash with 1N HCl (

mL) – Removes unreacted pyrrolidine and DIPEA. -

Wash with Sat.

( -

Wash with Brine (30 mL).

-

-

Isolation: Dry over

, filter, and concentrate.-

Result:Boc-GABA-Pyrrolidine (usually a colorless oil).

-

Phase 3: Deprotection & Salt Formation

Objective: Remove the Boc group without hydrolyzing the newly formed amide bond.

Procedure:

-

Dissolve the Boc-intermediate (approx. 2.5 g) in DCM (10 mL).

-

Add Trifluoroacetic acid (TFA) (10 mL) carefully.

-

Stir at RT for 2 hours.

-

Observation:

gas evolution confirms deprotection.

-

-

Evaporation: Concentrate in vacuo. Co-evaporate with toluene (

) to remove residual TFA. -

Free Basing (Optional but Recommended):

-

Dissolve residue in minimal MeOH.

-

Pass through a basic ion-exchange resin column OR treat with sat.

and extract exhaustively with DCM/Isopropanol (3:1). -

Note: The TFA salt is stable and often preferred for biological assays.

-

Analytical Validation

| Analytical Method | Expected Result | Diagnostic Signal |

| 1H NMR (DMSO-d6) | Confirms Structure | |

| LC-MS (ESI+) | Confirms Mass | [M+H]+ = 157.13 . Look for absence of dimer (313) or lactam (86). |

| IR Spectroscopy | Functional Groups | 1640 cm⁻¹: Amide I stretch (strong).3300-3400 cm⁻¹: Primary amine NH stretch (broad). |

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| Low Yield | Lactam formation during coupling. | Ensure Boc protection was 100% complete before adding EDC. |

| Product is Solid/Gummy | Residual HOBt or Urea. | Perform an extra wash with Sat. |

| Amide Hydrolysis | Deprotection too harsh. | Avoid heating during TFA step. Do not use concentrated HCl/water for deprotection. |

Scalability Note: The T3P Alternative

For scales >100g, EDC/HOBt becomes expensive and atom-inefficient.

-

Reagent: T3P (Propylphosphonic anhydride) (50% in EtOAc).

-

Protocol: Mix Boc-GABA-OH, Pyrrolidine, and Pyridine (base) in EtOAc. Add T3P dropwise at 0°C.

-

Advantage: T3P byproducts are water-soluble phosphates. No HOBt required. Workup is simply water washing.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

Froestl, W., et al. (2013). New GABA amides activating GABAA-receptors.[5][6] Beilstein Journal of Organic Chemistry, 9, 406–416. Link

-

Sigma-Aldrich. (2024). Boc-GABA-OH Product Specification and Safety Data. Link

Sources

In vitro assay methods for GABA pyrrolidide activity

An Application Guide to the In Vitro Characterization of GABA Pyrrolidide and Related Modulators

Abstract

This comprehensive guide provides detailed protocols and technical insights for the in vitro assessment of compounds targeting the GABAergic system, with a focus on GABA pyrrolidide (2-pyrrolidinone) and its derivatives. Given 2-pyrrolidinone's structural analogy to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, its characterization requires robust and specific assay methodologies.[1][2] We present two gold-standard functional assays: a fluorescence-based method for assessing modulators of ionotropic GABAA receptors and a radiometric assay for quantifying the activation of metabotropic GABAB receptors. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of novel GABAergic compounds. Each protocol is designed to be a self-validating system, complete with explanations of experimental causality and data interpretation guidelines to ensure scientific integrity.

Introduction: The GABAergic System as a Therapeutic Target

The GABAergic system plays a critical role in regulating neuronal excitability throughout the central nervous system (CNS).[3] Its signaling is mediated by two major classes of receptors:

-

GABA_A Receptors (GABA_ARs): These are ionotropic, ligand-gated chloride ion channels.[4][5] Upon activation by GABA, they open to allow an influx of chloride (Cl⁻), which hyperpolarizes the neuron and makes it less likely to fire an action potential, producing fast synaptic inhibition.[6] The GABAA receptor is a heteropentameric complex with numerous allosteric binding sites that are targets for clinically important drugs like benzodiazepines, barbiturates, and anesthetics.[4][7]

-

GABA_B Receptors (GABA_BRs): These are metabotropic, G-protein coupled receptors (GPCRs).[5][8] Functioning as obligate heterodimers of GABAB1 and GABAB2 subunits, they mediate slow, prolonged inhibitory signals.[9][10] Upon activation, the associated Gi/o protein inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulates ion channel activity by activating inwardly rectifying potassium (K⁺) channels and inhibiting voltage-gated calcium (Ca²⁺) channels.[9][11]

The profound influence of these receptors on CNS function makes them prime targets for therapeutic intervention in conditions like epilepsy, anxiety, insomnia, and spasticity.[7][12] Compounds like GABA pyrrolidide (2-pyrrolidinone), the lactam of GABA, represent a class of molecules that warrant thorough investigation for their potential to modulate this critical system.

Assay Selection: Interrogating the Mechanism of Action

Choosing the correct assay depends on the scientific question being asked. The two protocols detailed in this guide are designed to provide a comprehensive functional characterization of a test compound like GABA pyrrolidide.

| Assay Type | Receptor Target | Principle | Key Outputs | Throughput |

| FLIPR Membrane Potential Assay | GABAA Receptor | Measures changes in cell membrane potential due to Cl⁻ ion flux via a voltage-sensitive dye.[13] | EC50 (Agonists), IC50 (Antagonists), Potentiation (PAMs) | High |

| [³⁵S]GTPγS Binding Assay | GABAB Receptor | Quantifies the binding of a non-hydrolyzable GTP analog to the Gα subunit upon receptor activation.[14] | EC50 (Agonists), % Max Stimulation (Efficacy) | Medium |

Protocol 1: GABAA Receptor Functional Analysis via FLIPR Membrane Potential Assay

This protocol describes a high-throughput method to functionally assess compounds for agonist, antagonist, or positive allosteric modulator (PAM) activity at the GABAA receptor. The assay uses a cell line stably expressing a GABAA receptor subtype (e.g., α1β2γ2 in HEK293 or CHO cells) and a fluorescent voltage-sensitive dye to report on channel activation.[15][16]

Principle

GABAA receptor activation opens an intrinsic chloride channel. In a cell with a high intracellular chloride concentration, this opening results in an efflux of chloride ions, leading to membrane depolarization. A fluorescent membrane potential dye, such as the FLIPR Membrane Potential (FMP) Red Dye, redistributes across the plasma membrane in response to this voltage change.[13] Depolarization causes dye to move into the cell, where it binds to intracellular components and increases its fluorescence, providing a direct, real-time readout of channel activity.[13]

Experimental Workflow Diagram

Caption: Workflow for a GABAA FLIPR Membrane Potential Assay.

Materials and Reagents

-

Cell Line: HEK293 or CHO cells stably transfected with the GABAA receptor subunit composition of interest (e.g., α1β2γ2).[17]

-

Culture Medium: DMEM or Ham's F-12 with 10% FBS, appropriate antibiotics, and selection agent (e.g., G418).

-

Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

-

Assay Buffer: Locke's buffer or Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: GABA pyrrolidide, dissolved in DMSO (stock) and diluted in Assay Buffer.

-

Control Agonist: GABA.

-

Control Antagonist: Bicuculline.

-

Control PAM: Diazepam.[15]

-

Detection Kit: FLIPR Membrane Potential Assay Kit (e.g., FMP Red Dye).[13]

-

Instrumentation: FLIPR Tetra® or similar fluorescence imaging plate reader with liquid handling capabilities.

Step-by-Step Protocol

-

Cell Plating:

-

One day prior to the assay, seed the GABAA-expressing cells into black-walled, clear-bottom microplates at a density that will yield 80-90% confluency on the day of the experiment (e.g., 60,000 cells/well for a 96-well plate).[18]

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Dye Loading:

-

Prepare the FMP Red Dye solution according to the manufacturer's instructions, typically by dissolving the dye concentrate in Assay Buffer.

-

Remove the culture medium from the cell plate and add 100 µL (for 96-well) of the dye solution to each well.

-

Incubate the plate for 1 hour at 37°C, protected from light.

-

Scientist's Note: This incubation allows the dye to partition into the cell membranes, establishing an equilibrium that is sensitive to voltage changes.

-

-

Compound Plate Preparation:

-

Prepare a separate microplate with your test compounds and controls at 2x the final desired concentration in Assay Buffer.

-

For Agonist Mode: Prepare a serial dilution of GABA pyrrolidide and a standard GABA curve.

-

For Antagonist Mode: Prepare a serial dilution of GABA pyrrolidide. The FLIPR will first add this plate, incubate, and then add a fixed concentration of GABA (e.g., EC₈₀).

-

For PAM Mode: Prepare a serial dilution of GABA pyrrolidide. The FLIPR will first add this plate, incubate, and then add a low concentration of GABA (e.g., EC₁₀-EC₂₀).[13]

-

-

FLIPR Measurement:

-

Set the FLIPR instrument parameters (e.g., excitation/emission wavelengths, read times, liquid transfer heights).

-

Place the cell plate and compound plate into the instrument.

-

Initiate the run:

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

The instrument performs the first addition (100 µL from the compound plate). For agonist mode, this is the only addition.

-

Fluorescence is monitored for 2-5 minutes.

-

For antagonist/PAM modes, the instrument performs a second addition of GABA.

-

Fluorescence is monitored for an additional 2-5 minutes.

-

-

Data Analysis and Interpretation

-

Data Normalization: Raw fluorescence values are typically expressed as a percentage of the response to a maximal concentration of GABA after subtracting the baseline (vehicle) response.

-

Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration.

-

Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine key parameters:

-

EC₅₀ (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. A lower EC₅₀ indicates higher potency.

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the response to a fixed concentration of agonist.

-

Efficacy: The maximal response of the test compound relative to the maximal response of GABA.

-

Protocol 2: GABAB Receptor Functional Analysis via [³⁵S]GTPγS Binding Assay

This assay provides a direct measure of GABAB receptor activation by quantifying agonist-stimulated binding of [³⁵S]GTPγS to Gαi/o subunits in cell membranes. It is a powerful tool to determine the potency and efficacy of agonists.[14][19]

Principle

In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Agonist binding to the GABAB receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its activation.[20] This assay uses [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[19] When an agonist activates the receptor, [³⁵S]GTPγS binds to the Gα subunit. Because it cannot be hydrolyzed, the activated state is stabilized, and the radioactive signal accumulates in the membrane, which can then be quantified.[14]

Signaling Pathway Diagram

Caption: GABAB receptor activation and subsequent [³⁵S]GTPγS binding.

Materials and Reagents

-

Membrane Source: Crude membrane preparations from cells or tissues endogenously or recombinantly expressing GABAB receptors (e.g., CHO-K1 cells expressing human GABAB).[21]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine 5'-diphosphate, for enhancing agonist-stimulated binding.

-

Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

Test Compound: GABA pyrrolidide.

-

Control Agonist: (-)-Baclofen.

-

Non-specific Binding Control: Unlabeled GTPγS.

-

Scintillation Cocktail: A suitable liquid scintillation fluid.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester or vacuum manifold.

-

Instrumentation: Liquid scintillation counter.

Step-by-Step Protocol

-

Membrane Preparation (Brief):

-

Homogenize cells/tissue in ice-cold buffer.

-

Centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet, resuspend in buffer, and determine protein concentration (e.g., via Bradford assay). Store at -80°C.

-

-

Assay Setup:

-

On ice, set up assay tubes/wells with the following components:

-

Scientist's Note: The addition of GDP is critical. It occupies the nucleotide-binding site of the G-proteins, reducing basal [³⁵S]GTPγS binding and thereby increasing the signal-to-noise window for agonist-stimulated binding.

-

Pre-incubate the mixture for 15-20 minutes at 30°C.

-

-

Initiation of Reaction:

-

Start the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Scientist's Note: Speed is crucial here. The washes must be fast to prevent significant dissociation of the bound [³⁵S]GTPγS from the receptor-G-protein complex while effectively removing unbound radioactivity.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Allow vials to sit for several hours (or overnight) to allow the filter to dissolve and to reduce chemiluminescence.

-

Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis and Interpretation

-

Define Binding Levels:

-

Basal Binding: CPM in the presence of vehicle only.

-

Agonist-Stimulated Binding: CPM in the presence of the test compound or control agonist.

-

Non-specific Binding (NSB): CPM in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM). This value is subtracted from all other readings.

-

-

Data Normalization: Express the specific binding data as a percentage of the stimulation produced by a saturating concentration of a full agonist like baclofen.

-

Net Stimulated Binding = (Stimulated CPM - NSB) - (Basal CPM - NSB)

-

% Stimulation = (Net Stimulated Binding_Compound / Net Stimulated Binding_Baclofen) x 100

-

-

Dose-Response Curves: Plot the % stimulation against the logarithm of the agonist concentration and fit with a non-linear regression model to determine EC₅₀ and Emax (efficacy).

Conclusion

The protocols described herein provide a robust framework for the functional characterization of novel compounds, such as GABA pyrrolidide, at both GABAA and GABAB receptors. The FLIPR assay offers a high-throughput method to assess activity at the ionotropic GABAA receptor, capable of identifying agonists, antagonists, and allosteric modulators. The [³⁵S]GTPγS binding assay provides a direct and quantitative measure of metabotropic GABAB receptor activation, yielding critical data on compound potency and efficacy. By employing these validated in vitro methods, researchers can effectively profile new chemical entities and advance the development of next-generation therapeutics for CNS disorders.

References

-

Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor. Journal of Biomolecular Screening. [Link]

-

GABAA Channel Assay Service. Creative Biolabs. [Link]

-

The Essential Role of 2-Pyrrolidinone in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin. Planta Medica. [Link]

-

2-Pyrrolidone. Wikipedia. [Link]

-

Use of FLIPR Membrane Potential Dyes for Validation of High-Throughput Screening with the FLIPR and µARCS Technologies: Identification of Ion Channel Modulators Acting on the GABAA Receptor. ResearchGate. [Link]

-

A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin. ResearchGate. [Link]

-

Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Acta Poloniae Pharmaceutica. [Link]

-

GTPγS Binding Assay. Creative Bioarray. [Link]

-

Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

-

Characterization of GABA Receptors. Current Protocols in Pharmacology. [Link]

-

GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

-

The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. British Journal of Pharmacology. [Link]

-

Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. [Link]

-

Concentration-response curves for GABA in the [ 35 S]GTP S bind. ResearchGate. [Link]

-

Discovery of GABAA receptor modulators of natural origin – validation of a FLIPR assay for screening and HPLC-based activity profiling. ResearchGate. [Link]

-

2-Pyrrolidone. PubChem. [Link]

-

Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers in Pharmacology. [Link]

-

GABAA receptor. Wikipedia. [Link]

-

GABA receptor. Wikipedia. [Link]

-

GABAB receptor. Wikipedia. [Link]

-

The GABAB Receptor—Structure, Ligand Binding and Drug Development. International Journal of Molecular Sciences. [Link]

-

GABA B receptors: Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology. [Link]

-

Physiology, GABA. StatPearls - NCBI Bookshelf. [Link]

-

GABA Receptor. StatPearls - NCBI Bookshelf. [Link]

Sources

- 1. Introduction of 2-Pyrrolidinone_Chemicalbook [chemicalbook.com]

- 2. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. GABA receptor - Wikipedia [en.wikipedia.org]

- 6. GABAA Channel Assay Service - Creative Biolabs [creative-biolabs.com]

- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAB receptor - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor [frontiersin.org]

- 10. GABA<sub>B</sub> receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. semanticscholar.org [semanticscholar.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

Preparation of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one hydrochloride salt

Executive Summary

This Application Note details the optimized protocol for the synthesis of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one hydrochloride , a key structural analog of

The protocol utilizes a Boc-protection strategy coupled with carbodiimide-mediated amidation. This route is selected over direct thermal condensation or acyl chloride methods to maximize yield, minimize polymerization of the amino-acid precursor (lactamization), and ensure high salt purity suitable for biological assays.

Strategic Chemical Pathway

The synthesis is designed around a two-step workflow to prevent the spontaneous intramolecular cyclization of GABA into 2-pyrrolidone, which competes with intermolecular amidation.

-

Amide Coupling: Reaction of

-Boc-4-aminobutyric acid (Boc-GABA-OH) with pyrrolidine using EDC -

Acidolytic Deprotection: Removal of the tert-butyloxycarbonyl (Boc) group using anhydrous HCl in 1,4-dioxane. This step simultaneously precipitates the target molecule as the stable hydrochloride salt.

Reaction Scheme Visualization

Figure 1: Synthetic pathway for GABA-Pyrrolidide HCl via Boc-strategy.

Materials and Equipment

Reagents Table

| Reagent | CAS No. | Equiv.[1][2] | Role |

| Boc-GABA-OH | 57294-38-9 | 1.0 | Starting Material (Protected Amino Acid) |

| Pyrrolidine | 123-75-1 | 1.1 | Nucleophile (Amine) |

| EDC | 25952-53-8 | 1.2 | Coupling Agent (Water Soluble) |

| HOBt (anhydrous) | 2592-95-2 | 1.2 | Racemization Suppressor / Catalyst |

| DIPEA | 7087-68-5 | 2.0 | Base (Hülig's Base) |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Reaction Medium (Anhydrous) |

| HCl (4M in Dioxane) | N/A | 5-10 | Deprotection Agent |

Equipment

-

Reaction Vessel: 250 mL Round Bottom Flask (flame-dried,

purged). -

Purification: Silica Gel 60 (230-400 mesh) for flash chromatography (if required).

-

Filtration: Sintered glass funnel (Porosity 3 or 4) for salt collection.

Detailed Experimental Protocol

Step 1: Preparation of tert-butyl (4-oxo-4-(pyrrolidin-1-yl)butyl)carbamate

Rationale: We use EDC

-

Setup: Charge a 250 mL round-bottom flask with a magnetic stir bar. Under a nitrogen atmosphere, dissolve Boc-GABA-OH (2.03 g, 10.0 mmol) in anhydrous DCM (50 mL).

-

Activation: Cool the solution to 0°C (ice bath). Add HOBt (1.62 g, 12.0 mmol) and EDC

HCl (2.30 g, 12.0 mmol). Stir for 15 minutes at 0°C to allow formation of the active ester. -

Coupling: Add DIPEA (3.5 mL, 20.0 mmol) followed by the dropwise addition of Pyrrolidine (0.91 mL, 11.0 mmol).

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 12 hours.

-

Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting acid (

) should disappear, and a new amide spot (

-

-

Workup:

-

Dilute the reaction mixture with DCM (50 mL).

-

Wash sequentially with:

-

10% Citric Acid or 1M HCl (2 x 30 mL) – Removes unreacted amine/DIPEA.

-

Sat.

(2 x 30 mL) – Removes unreacted acid/HOBt. -

Brine (1 x 30 mL).

-

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.[1]

-

-

Result: A colorless to pale yellow viscous oil. Yield is typically 85-95%. This intermediate is usually pure enough for the next step.

Step 2: Deprotection to 4-Amino-1-(pyrrolidin-1-yl)butan-1-one HCl

Rationale: Acidolytic cleavage of the Boc group releases the amine. Using HCl in dioxane allows the product to precipitate directly as the hydrochloride salt, avoiding difficult aqueous extractions of the highly polar, water-soluble final product.

-

Dissolution: Dissolve the oily intermediate from Step 1 (approx. 2.5 g) in a minimal amount of dry DCM (5 mL) or 1,4-Dioxane (5 mL).

-

Cleavage: Add 4M HCl in 1,4-Dioxane (10 mL, ~40 mmol) dropwise at 0°C.

-

Reaction: Stir at room temperature for 2–3 hours.

-

Observation: A white precipitate should begin to form within 30 minutes.

-

Checkpoint: TLC (10% MeOH/DCM with 1%

) will show the disappearance of the non-polar intermediate and a baseline spot (amine salt).

-

-

Isolation:

-

Add dry Diethyl Ether (

, 50 mL) to the reaction mixture to complete the precipitation of the salt. -

Stir for 15 minutes.

-

Filter the white solid using a sintered glass funnel under

or Argon (the salt can be hygroscopic). -

Wash the filter cake with cold

(3 x 20 mL) to remove excess HCl and organic impurities.

-

-

Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C for 6 hours.

Process Workflow & Logic

Figure 2: Operational workflow for the synthesis and isolation of the hydrochloride salt.

Analytical Validation

The final product must be validated to confirm the removal of the Boc group and the integrity of the amide bond.

| Technique | Expected Signal Characteristics |

| 1H NMR ( | |

| LC-MS (ESI+) | [M+H]+ : Calculated |

| Appearance | White to off-white hygroscopic crystalline solid. |

| Solubility | Highly soluble in water, methanol, DMSO; Insoluble in ether, hexane, DCM. |